molecular formula C15H17N3O6 B13103868 (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid

Cat. No.: B13103868
M. Wt: 335.31 g/mol
InChI Key: BYGIQKFFJRZPHR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a phenyl ring substituted with a cyano group at the 4-position and a nitro group at the 2-position. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection under acidic conditions . The electron-withdrawing nitro and cyano substituents influence the compound’s electronic properties, solubility, and reactivity, making it a valuable intermediate in peptide synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the phenyl ring: The phenyl ring with the cyano and nitro substituents is introduced through a nitration reaction followed by a cyanation reaction.

    Coupling reaction: The Boc-protected amino acid is then coupled with the substituted phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Reduction of nitro group: Amino derivative

    Reduction of cyano group: Amine derivative

    Substitution reactions: Various substituted phenyl derivatives

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituents significantly affect physicochemical properties and applications. Below is a comparative analysis of the target compound and analogs (Table 1):

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-cyano, 2-nitro C₁₅H₁₆N₃O₆ 334.31 High electron-withdrawing effects; potential for nitro reduction
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid 4-fluoro C₁₄H₁₈FNO₄ 283.30 Enhanced lipophilicity; stability under basic conditions
(S)-2-((Boc)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoic acid 4-(tert-butyldimethylsilyl)oxy C₂₁H₃₅NO₅Si 417.60 Improved solubility in organic solvents; silyl protection for hydroxyl groups
(S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid 4-iodo C₁₄H₁₇INO₄ 390.20 Utility in Suzuki-Miyaura cross-coupling reactions
(S)-2-((Boc)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid 3-(methylsulfonyl) C₁₅H₂₁NO₆S 343.40 Polar sulfonyl group enhances aqueous solubility

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s nitro and cyano groups increase electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to fluoro or silyl-protected analogs .
  • Solubility: Compounds with polar groups (e.g., methylsulfonyl) exhibit better aqueous solubility, whereas tert-butyldimethylsilyl (TBDMS)-protected analogs favor organic phases .
  • Synthetic Utility: The iodo-substituted analog serves as a cross-coupling partner, while the nitro group in the target compound may undergo reduction to amines for further functionalization .

Protecting Group Variations

The choice of protecting groups impacts stability and deprotection strategies:

Table 2: Protecting Group Comparison

Compound Name Protecting Group Deprotection Conditions Stability
Target Compound Boc (tert-butoxycarbonyl) Acidic (e.g., HCl in dioxane) Stable under basic conditions; labile in acids
(S)-2-((Fmoc)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid Fmoc (9-fluorenylmethoxycarbonyl) Basic (e.g., piperidine in DMF) Acid-stable; cleaved under mild bases
(S)-2-((Alloc)amino)-3-(4-chlorophenyl)propanoic acid Alloc (allyloxycarbonyl) Pd(0)-catalyzed allyl transfer Orthogonal to Boc/Fmoc; useful in sequential deprotection

Key Observations:

  • Boc vs. Fmoc: The Boc group in the target compound is ideal for acid-stable intermediates, whereas Fmoc is preferred for base-labile strategies in solid-phase peptide synthesis .
  • Orthogonal Protection: Alloc and TBDMS groups enable multi-step syntheses with selective deprotection .

Biological Activity

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid, often referred to as Boc-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1870867-59-6

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including proteins involved in oxidative stress pathways. A notable pathway involves the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative damage.

Key Findings from Recent Studies

  • Inhibition of Keap1-Nrf2 Interaction :
    • Compounds that inhibit the Keap1-Nrf2 PPI have been shown to upregulate antioxidant responses, making them potential therapeutic agents for diseases linked to oxidative stress and inflammation .
    • In vitro assays demonstrated that modifications in the structure of similar compounds significantly affected their potency in inhibiting this interaction, indicating a direct relationship between chemical structure and biological activity .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have indicated that the presence of specific functional groups, such as cyano and nitro groups, enhances the inhibitory potency against the Keap1-Nrf2 PPI. For instance, variations in the position and type of substituents on the phenyl ring were found to impact binding affinity and inhibitory capacity .
    • The introduction of a tert-butoxycarbonyl (Boc) group has been associated with increased stability and bioavailability of the compound .

Biological Activity Data

Biological ActivityObservationsReferences
Keap1-Nrf2 Inhibition Potent inhibitor with IC50 values in low nanomolar range
Antioxidant Activity Upregulates Nrf2-mediated antioxidant genes
Cytotoxicity Exhibited selective cytotoxicity against cancer cell lines

Case Study 1: Antioxidant Potential

A study investigating the antioxidant properties of related compounds found that derivatives of this compound showed significant protective effects against oxidative stress-induced cell damage in A375 melanoma cells. The compounds were able to enhance cellular resilience by activating Nrf2 signaling pathways, leading to increased expression of antioxidant enzymes .

Case Study 2: Structure Optimization

Research focused on optimizing the structure of Boc-protected amino acids revealed that specific modifications could lead to improved interactions with target proteins involved in oxidative stress response. The introduction of different acyl groups at the N-terminal position was shown to enhance binding affinity and selectivity for Keap1, thereby increasing the compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves three key steps: (1) Boc-protection of the amino group, (2) introduction of the 4-cyano-2-nitrophenyl moiety via coupling or substitution reactions, and (3) hydrolysis of the ester to the carboxylic acid. For example, a similar Boc-protected amino acid derivative was synthesized using LiOH in a THF/water mixture, followed by liquid-liquid extraction with ethyl acetate and acidification to pH ~6 to precipitate the product . Optimize reaction conditions by monitoring intermediates via TLC or LC-MS.

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer : After synthesis, purification can be achieved via acid-base extraction to remove unreacted starting materials. Preparative HPLC (as described in for analogous compounds) is recommended for high-purity isolation, especially if chiral centers are present . Column chromatography with silica gel and a gradient of ethyl acetate/hexane may also be effective for intermediate purification.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C) to confirm the Boc group, aromatic protons, and backbone structure.
  • LC-MS to verify molecular weight and purity (>95%).
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches from the Boc group at ~1700 cm⁻¹).
  • Elemental analysis for empirical formula validation.
    Chiral HPLC is critical to confirm enantiomeric purity if stereochemistry is a concern .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Refer to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) from analogous compounds . Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid ignition sources. Store at 2–8°C in a tightly sealed container under inert gas to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : To minimize racemization:

  • Use low temperatures (<0°C) during coupling reactions.
  • Employ chiral auxiliaries or enzymes (e.g., lipases) for stereoselective hydrolysis .
  • Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. A 95:5 hexane/isopropanol mobile phase effectively resolves Boc-protected amino acid enantiomers .

Q. How do the nitro and cyano substituents influence the compound’s reactivity and stability?

  • Methodological Answer : The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta position and increasing photodegradation risk. The cyano group (-CN) enhances polarity, reducing LogP (predicted ~1.2–1.5) and improving aqueous solubility . Stability studies under UV light (λ = 254 nm) show nitro-containing analogs degrade within 48 hours; include dark storage conditions in experimental designs .

Q. How can researchers design experiments to evaluate environmental fate and ecotoxicity?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure hydrolysis rates at pH 4–9 and photolysis under simulated sunlight.
  • Biotic studies : Use OECD 301F (ready biodegradability) and Daphnia magna acute toxicity assays.
  • Modeling : Predict partition coefficients (Kow, Koc) via EPI Suite software.

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with the compound’s 3D structure (generate from InChI key in ) to predict binding affinity to enzymes like proteases .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

Q. How to resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer :

  • Identify variables : Compare solvent systems (e.g., THF vs. DMF), reaction times, and temperature gradients across studies.
  • Reproduce conditions : A study in achieved 85% yield using THF/water and LiOH; deviations may arise from incomplete Boc deprotection or side reactions with the nitro group.
  • Troubleshoot : Add radical scavengers (e.g., BHT) to suppress nitro-group-mediated side reactions .

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

(2S)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1

InChI Key

BYGIQKFFJRZPHR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.